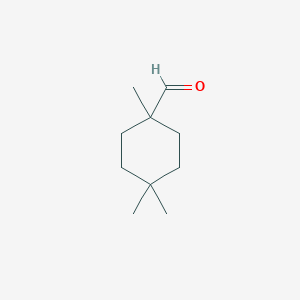
1-(4-((2-甲基噻唑-4-基)甲基)哌嗪-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a Mannich reaction . This reaction is commonly used to incorporate a piperazine ring into biologically active compounds . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .
科学研究应用
衍生物的合成和表征
一项值得注意的应用涉及通过一锅 Biginelli 合成合成含有哌嗪/吗啉部分的新型二氢嘧啶酮衍生物。此过程强调了该化合物在生成具有进一步化学和生物学研究潜力的衍生物方面的效用 (Bhat, Al-Omar, Ghabbour, & Naglah, 2018)。
抗菌和抗真菌活性
一系列合成的衍生物已表现出显着的抗菌和抗真菌活性。例如,通过使该化合物的衍生物发生反应合成的某些查尔酮对金黄色葡萄球菌和大肠杆菌等细菌以及白色念珠菌等真菌表现出有效的活性 (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007)。另一项研究报道了含唑的哌嗪衍生物的合成,该衍生物对各种菌株表现出广谱抗菌功效,突出了该化合物作为开发新型抗菌剂的支架的潜力 (Gan, Fang, & Zhou, 2010)。
抗癌研究
在抗癌研究领域,已经研究了由该化合物合成的带有哌嗪酰胺部分的某些 1,2,4-三嗪衍生物对乳腺癌细胞的抗肿瘤活性。这些研究提供了对有助于抗癌活性的结构特征的见解,为新型抗癌药物的开发提供了基础 (Yurttaş, Demirayak, Ilgın, & Atlı, 2014)。
电化学合成和应用
该化合物还已用于电化学合成,展示了通过在亲核试剂存在下氧化衍生物来电化学生成新型芳基硫代苯并唑。此应用展示了该化合物在促进电化学反应中的多功能性,为绿色化学领域做出了贡献 (Amani & Nematollahi, 2012)。
未来方向
The future directions for research on this compound could involve further investigation into its potential therapeutic benefits, as well as a more detailed analysis of its physical and chemical properties. Additionally, more research could be done to understand its mechanism of action and potential safety hazards .
作用机制
Target of Action
Compounds with similar structures, such as imidazole and piperazine derivatives, have been reported to interact with various biological targets .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to influence various biochemical pathways .
Result of Action
Related compounds have been reported to have various biological activities .
Action Environment
The action of similar compounds may be influenced by various environmental factors .
生化分析
Biochemical Properties
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone, have been shown to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . These interactions are crucial for the compound’s role in biochemical processes.
Cellular Effects
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including this compound, have been reported to exhibit cytotoxic effects on cancer cells, induce apoptosis, and inhibit cell proliferation . These effects are mediated through the modulation of specific signaling pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives, including this compound, have been shown to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins . These interactions contribute to the compound’s biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Thiazole derivatives, including this compound, have demonstrated stability under various conditions and have shown sustained biological activities over time .
Dosage Effects in Animal Models
The effects of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone vary with different dosages in animal models. Studies have shown that thiazole derivatives, including this compound, exhibit dose-dependent effects, with higher doses leading to increased biological activities and potential toxic or adverse effects . These findings highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Thiazole derivatives, including this compound, have been shown to modulate the activity of cytochrome P450 enzymes, influencing the metabolism of other compounds . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone within cells and tissues involve interactions with transporters and binding proteins. Thiazole derivatives, including this compound, have been shown to be distributed across various tissues and organs, with specific localization patterns . These findings are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone affects its activity and function. Thiazole derivatives, including this compound, have been shown to localize in specific cellular compartments, such as the nucleus and mitochondria . These localization patterns are influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles.
属性
IUPAC Name |
1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-9-12-11(8-16-9)7-13-3-5-14(6-4-13)10(2)15/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGBFQFPAYJGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
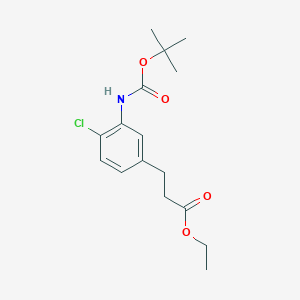
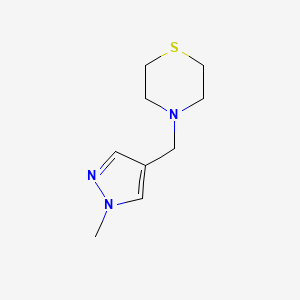
![2-(2-Fluorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2592640.png)
![1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592641.png)

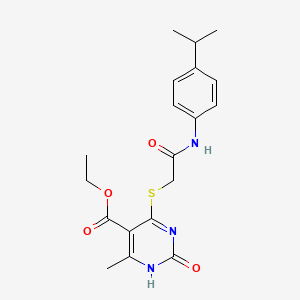
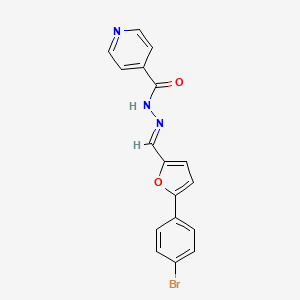
![N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2592647.png)
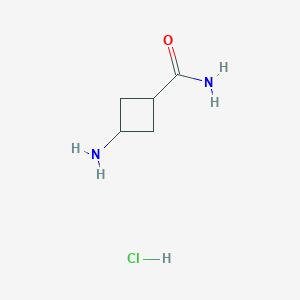
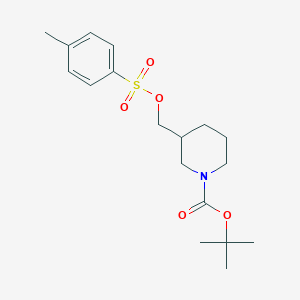
![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2592654.png)
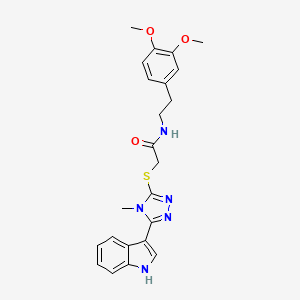
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2592658.png)
